[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
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Overview
Description
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups using alkyl halides in the presence of a base.
Coupling with Methoxyphenyl Group: The final step involves coupling the pyrazole derivative with a methoxyphenylmethylamine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-hydroxyphenyl)methyl]amine
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-chlorophenyl)methyl]amine
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is unique due to the presence of both the pyrazole ring and the methoxyphenyl group. This combination of functional groups may impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
DYUMBSAIOLSMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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